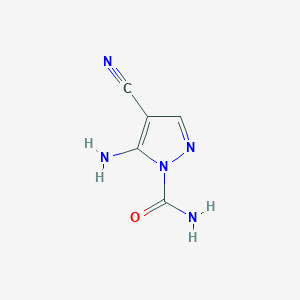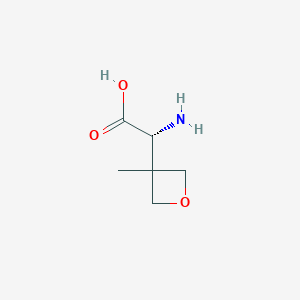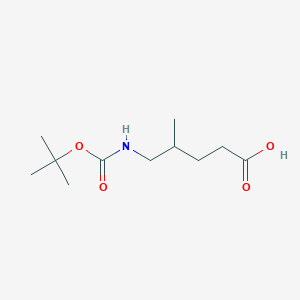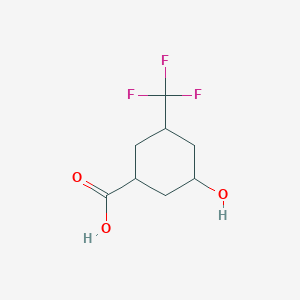
3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C8H11F3O3 It is characterized by the presence of a cyclohexane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxycyclohexanone with trifluoromethyl iodide in the presence of a base can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)cyclohexanol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-(trifluoromethyl)benzoic acid
- 3-Hydroxy-5-(trifluoromethyl)phenylacetic acid
- 3-Hydroxy-5-(trifluoromethyl)cyclopentanecarboxylic acid
Uniqueness
3-Hydroxy-5-(trifluoromethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring. The presence of both a hydroxyl group and a trifluoromethyl group on the same ring provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-6,12H,1-3H2,(H,13,14) |
InChI Key |
KPAITHZVKSRLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


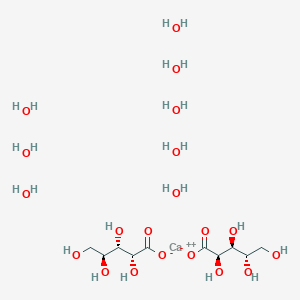
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12858719.png)
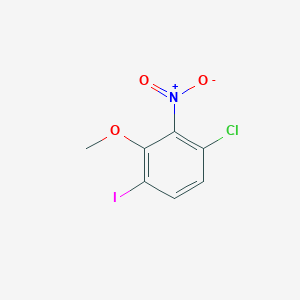
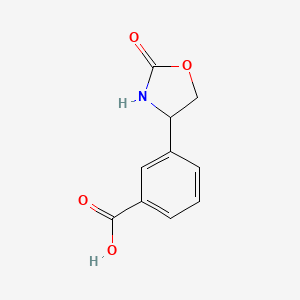
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)
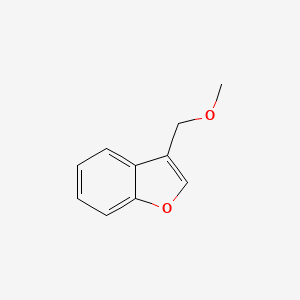
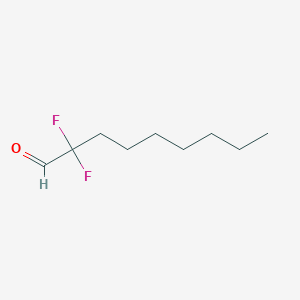
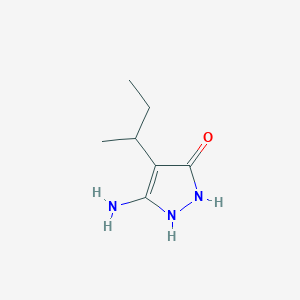
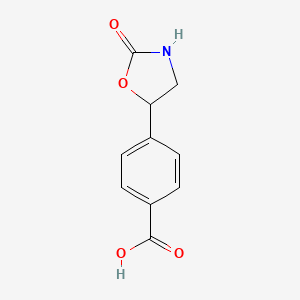
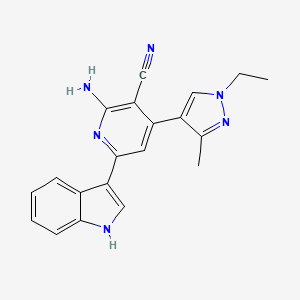
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
